molecular formula C20H14O7 B12887913 (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol

(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol

Cat. No.: B12887913
M. Wt: 366.3 g/mol
InChI Key: PVJDULJQKXSCTJ-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol is a complex organic compound characterized by its unique structure, which includes benzo[d][1,3]dioxole and furo[3,4-c]furan moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol typically involves multiple steps, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation . The reaction conditions often require precise control of temperature, pressure, and pH to achieve high enantioselectivity and yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation, hydrogen gas for hydrogenation, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Further mechanistic studies have shown that similar compounds can cause cell cycle arrest and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H14O7

Molecular Weight

366.3 g/mol

IUPAC Name

6-[(3S)-6-(1,3-benzodioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxol-5-ol

InChI

InChI=1S/C20H14O7/c21-14-5-18-17(26-9-27-18)4-11(14)20-13-7-22-19(12(13)6-23-20)10-1-2-15-16(3-10)25-8-24-15/h1-5,7,20-21H,6,8-9H2/t20-/m1/s1

InChI Key

PVJDULJQKXSCTJ-HXUWFJFHSA-N

Isomeric SMILES

C1C2=C(OC=C2[C@H](O1)C3=CC4=C(C=C3O)OCO4)C5=CC6=C(C=C5)OCO6

Canonical SMILES

C1C2=C(OC=C2C(O1)C3=CC4=C(C=C3O)OCO4)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.